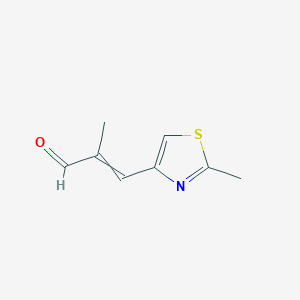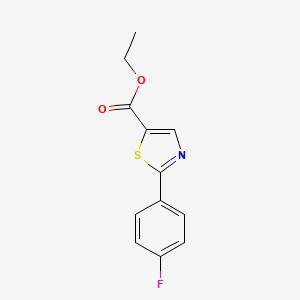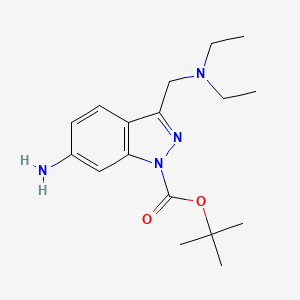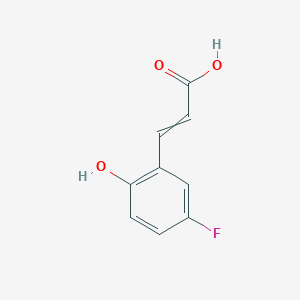
5-Fluoro-2-hydroxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position on the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxycinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzaldehydes and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the fluorinated benzaldehyde and malonic acid in the presence of a base, such as pyridine, and a catalyst, such as piperidine.
Reflux and Purification: The reaction mixture is refluxed at elevated temperatures, followed by acidification and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated hydroxycinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
Applications De Recherche Scientifique
5-Fluoro-2-hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer activity, particularly in combination with other drugs.
Industry: Utilized in the development of UV-blocking materials and other functional products.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-hydroxycinnamic acid involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.
Anticancer Activity: The fluorine atom enhances the compound’s ability to interfere with nucleic acid synthesis, leading to cytotoxic effects on cancer cells.
UV Protection: The compound absorbs UV radiation, preventing damage to biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with antioxidant properties.
Ferulic Acid: Known for its UV-blocking and anti-inflammatory effects.
p-Coumaric Acid: Exhibits antimicrobial and antioxidant activities.
Uniqueness
5-Fluoro-2-hydroxycinnamic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other hydroxycinnamic acids .
Propriétés
Formule moléculaire |
C9H7FO3 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
3-(5-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13) |
Clé InChI |
FXPNMJKQHRFGGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)
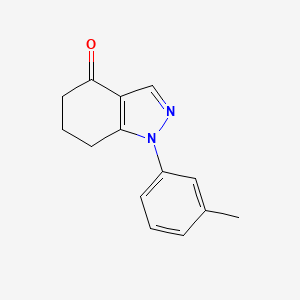
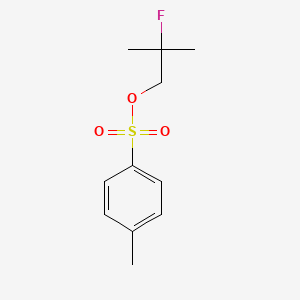
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)
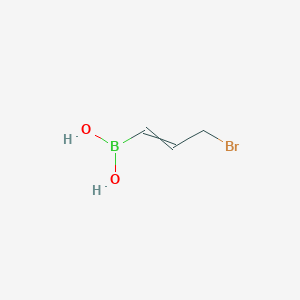


amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
